molecular formula C10H20N2O4 B1447043 tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate CAS No. 140170-90-7

tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate

Cat. No.: B1447043
CAS No.: 140170-90-7
M. Wt: 232.28 g/mol
InChI Key: AWJCGVOYTACHLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with methoxy(methyl)carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry .

Biological Activity

tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate, with the molecular formula C10_{10}H20_{20}N2_2O4_4 and CAS number 140170-90-7, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure incorporates functional groups that suggest potential biological activities, particularly in enzyme inhibition and therapeutic applications.

The compound is characterized by its molecular weight of 232.28 g/mol. It is soluble in organic solvents and has been utilized as a reagent in various organic synthesis processes. Its structural features lend it to applications in both academic research and industrial settings.

Enzyme Inhibition Studies

Research has indicated that this compound may function as an enzyme inhibitor. Specifically, studies have explored its effects on acetyl-CoA carboxylases (ACC1 and ACC2), which are crucial for fatty acid biosynthesis. Inhibition of these enzymes can modulate metabolic pathways, making this compound a candidate for managing metabolic disorders such as obesity and type 2 diabetes .

Case Studies

  • Fatty Acid Metabolism : In a study involving Zucker rats, the compound demonstrated the ability to reduce hepatic malonyl-CoA levels, which is associated with decreased fatty acid synthesis. This suggests that it may play a role in regulating lipid metabolism .
  • Therapeutic Applications : The compound has been investigated for its potential as a precursor in drug development, particularly in synthesizing novel therapeutic agents aimed at metabolic disorders. Its structural analogs have shown promise in clinical trials for conditions like chronic kidney disease .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzyme Activity : The compound's ability to inhibit key metabolic enzymes like ACC suggests a mechanism where it alters the enzymatic pathways involved in lipid metabolism.
  • Potential Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties, indicating that this compound may also possess such effects, warranting further investigation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
tert-Butyl methylcarbamateLacks methoxy groupLimited enzyme inhibition
N-Boc-N-methylethylenediamineDifferent overall structureVaries in biological activity
tert-Butyl N-methylcarbamateSimilar but without methoxy groupLimited applications

This table illustrates how this compound stands out due to its unique combination of functional groups, which enhances its potential biological activity compared to structurally similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)11(4)7-8(13)12(5)15-6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJCGVOYTACHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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